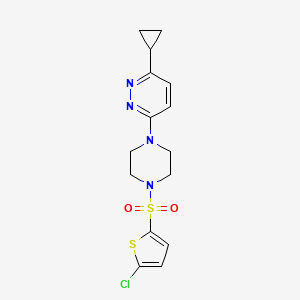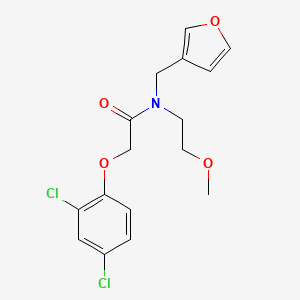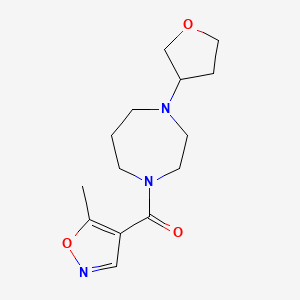
(5-Methylisoxazol-4-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(5-Methylisoxazol-4-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone, also known as MTFM, is a compound that has been the subject of scientific research due to its potential therapeutic applications. MTFM is a synthetic compound that has been synthesized using various methods, and its mechanism of action and physiological effects have been studied extensively.
Scientific Research Applications
Synthesis and Chemistry
The compound's relevance in synthesis and chemical transformations is highlighted by research on antitumor imidazotetrazines, illustrating the utility of certain structural motifs in generating novel broad-spectrum antitumor agents. These compounds, through specific synthetic pathways, exhibit curative activity against certain leukemias, suggesting the potential of related structures for drug development (M. Stevens et al., 1984).
Biological Activity
Research on novel comenic acid derivatives containing isoxazole and isothiazole moieties demonstrates the synergy of these compounds with first-line antitumor drugs, suggesting enhanced chemotherapeutic efficacy (A. Kletskov et al., 2018). This indicates the potential of structural analogs in augmenting cancer treatment regimens.
Bioactivation Pathways
The study of bioactivation pathways for isoxazole rings in human liver microsomes reveals the intricate metabolic transformations these compounds undergo, forming various biologically active or reactive intermediates (Jian Yu et al., 2011). Understanding these pathways is crucial for designing safer and more effective therapeutic agents.
Antimicrobial and Antifungal Activities
Benzofuran-based analogues of chalcone and 1,4-benzodiazepine have been synthesized and evaluated for antimicrobial and antifungal activities, showcasing the antimicrobial potential of compounds with similar structural features (B. Shankar et al., 2016).
Drug Design and Discovery
The exploration of molecular skeletons such as furobenzofuran and methanobenzodioxepine for anticholinesterase action highlights the potential of structurally related compounds in treating neurodegenerative diseases by inhibiting specific enzymes (Weiming Luo et al., 2005).
properties
IUPAC Name |
(5-methyl-1,2-oxazol-4-yl)-[4-(oxolan-3-yl)-1,4-diazepan-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O3/c1-11-13(9-15-20-11)14(18)17-5-2-4-16(6-7-17)12-3-8-19-10-12/h9,12H,2-8,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KKFAUOUXMUIRDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NO1)C(=O)N2CCCN(CC2)C3CCOC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Methylisoxazol-4-yl)(4-(tetrahydrofuran-3-yl)-1,4-diazepan-1-yl)methanone | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

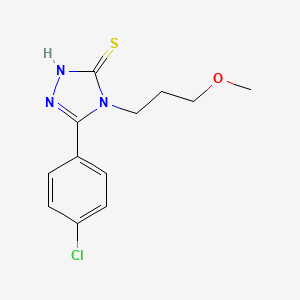
![2-(2,3-Dihydropyrazolo[5,1-b][1,3]oxazol-6-yl)acetonitrile](/img/structure/B2968428.png)
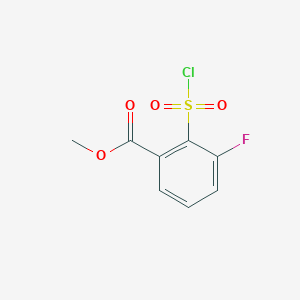
![6-chloro-N-[1-(2,4-difluorophenyl)ethyl]pyridazine-3-carboxamide](/img/structure/B2968430.png)
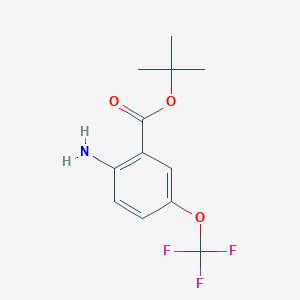
![(E)-4-(Dimethylamino)-1-(6-methyl-6,7-dihydro-5H-pyrazolo[1,5-a]pyrimidin-4-yl)but-2-en-1-one](/img/structure/B2968432.png)
![5-(hydroxymethyl)-8-methyl-N-naphthalen-1-yl-2-naphthalen-1-yliminopyrano[2,3-c]pyridine-3-carboxamide](/img/structure/B2968433.png)
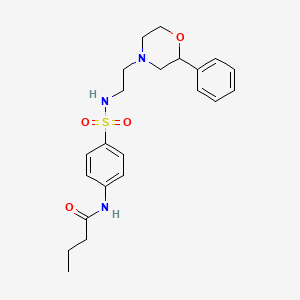
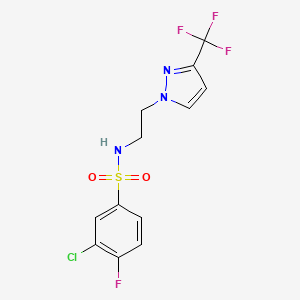
![N-(3-(dimethylamino)propyl)-N-(6-fluorobenzo[d]thiazol-2-yl)-3-methylbenzamide hydrochloride](/img/structure/B2968437.png)
